molecular formula C12H9N3O B1607924 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile CAS No. 339105-55-4

2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile

Cat. No.: B1607924
CAS No.: 339105-55-4
M. Wt: 211.22 g/mol
InChI Key: VGLKSOKLHZULPY-UHFFFAOYSA-N
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Description

2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile is an organic compound with the molecular formula C12H9N3O and a molecular weight of 211.22 g/mol . It is characterized by the presence of a pyrimidinyloxy group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile typically involves the reaction of 4-(2-pyrimidinyloxy)benzaldehyde with a suitable nitrile source under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyloxy group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)phenyl]acetonitrile
  • 3-(Benzyloxy)phenyl]acetonitrile
  • (1-Ethyl-3-pyrrolidinyl) (diphenyl)acetonitrile

Uniqueness

2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile is unique due to the presence of the pyrimidinyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

2-(4-pyrimidin-2-yloxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-6-10-2-4-11(5-3-10)16-12-14-8-1-9-15-12/h1-5,8-9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLKSOKLHZULPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377427
Record name 2-[4-(2-pyrimidinyloxy)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648923
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339105-55-4
Record name 2-[4-(2-pyrimidinyloxy)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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